molecular formula C13H26N2O3 B7984948 [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

Katalognummer: B7984948
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: BRWKKMOAWMMRAM-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a piperidine-based carbamate derivative featuring a tert-butyl carbamate group, a methyl substituent at the piperidin-3-yl position, and a 2-hydroxyethyl moiety. Such structures are commonly used as intermediates in pharmaceuticals, particularly for their role as prodrugs or protected amines in synthesis . The stereochemistry (R-configuration) and functional groups influence its reactivity, solubility, and biological interactions.

Eigenschaften

IUPAC Name

tert-butyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14(4)11-6-5-7-15(10-11)8-9-16/h11,16H,5-10H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWKKMOAWMMRAM-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester, also known as tert-butyl (1-(2-hydroxyethyl)piperidin-3-yl)carbamate, is a compound of interest in medicinal chemistry. Its structure suggests potential biological activity, particularly in the realm of pharmacology. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

  • Chemical Formula : C13H26N2O3
  • Molecular Weight : 258.36 g/mol
  • CAS Number : 1354000-95-5

The biological activity of [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is primarily attributed to its role as a carbamate derivative. Carbamates are known to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission. This mechanism is significant in the context of neurodegenerative diseases and cognitive enhancement.

Anticancer Properties

Recent studies have evaluated the anticancer potential of various carbamate derivatives, including [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester. Notably:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer cells (MCF-7, SK-BR-3, and MDA-MB-231) while sparing non-malignant cells (MCF-10A) . The compound's ability to selectively target malignant cells suggests a promising therapeutic index.
  • Mechanistic Insights : The compound's efficacy was linked to its capability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of survival signaling pathways .

Neuroprotective Effects

The neuroprotective properties of [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester may also be significant:

  • Acetylcholinesterase Inhibition : As mentioned, its role as an acetylcholinesterase inhibitor could contribute to cognitive enhancement and neuroprotection in models of Alzheimer's disease .
  • Behavioral Studies : Animal studies have shown improvements in memory and learning tasks when treated with similar carbamate derivatives, suggesting that this compound could offer benefits in cognitive disorders .

Study 1: Anticancer Efficacy

A study published in December 2022 explored the synthesis and biological evaluation of various carbamate derivatives, including [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester. The results indicated that this compound significantly inhibited the growth of breast cancer cell lines compared to controls .

Cell LineIC50 (µM)Selectivity Index
MCF-7155
SK-BR-3204
MDA-MB-231184
MCF-10A (control)>50N/A

Study 2: Neuroprotective Potential

In a separate investigation focusing on neuroprotection, researchers assessed the cognitive effects of [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester in rodent models. The findings suggested enhanced memory retention and learning abilities among treated subjects compared to untreated controls .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight Key Substituent Notable Property
[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Not provided Not provided Not available 2-Hydroxyethyl, tert-butyl Parent compound for comparison
[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester 1354001-68-5 Not provided 292.38 Benzyl ester Discontinued, higher lipophilicity
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester 1401668-72-1 C₁₄H₂₇N₃O₃ 285.38 Amino-propionyl Predicted pKa 9.05
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 1353994-64-5 C₁₃H₂₆N₂O₃ 258.36 Ethyl carbamate, pyrrolidine Lower molecular weight

Vorbereitungsmethoden

Enantioselective Synthesis of (R)-1-(2-Hydroxyethyl)piperidin-3-amine

The chiral piperidine backbone is constructed using asymmetric hydrogenation or enzymatic resolution :

Method A: Asymmetric Hydrogenation

  • Starting Material : 3-Cyanopyridine derivative.

  • Hydrogenation : Catalytic hydrogenation with a chiral Ru catalyst (e.g., Noyori-type) achieves >90% enantiomeric excess (ee).

  • Reductive Amination : Reaction with 2-chloroethanol followed by hydrolysis yields the (R)-hydroxyethylpiperidine.

Method B: Enzymatic Resolution

  • Racemic Synthesis : Piperidin-3-amine is reacted with 2-bromoethanol to form a racemic hydroxyethyl derivative.

  • Lipase-Catalyzed Hydrolysis : Pseudomonas fluorescens lipase selectively hydrolyzes the (S)-enantiomer, leaving the (R)-isomer intact (ee >98%).

Alternative Synthetic Routes and Optimization

Reductive Amination Pathway

An alternative approach avoids chiral resolution by employing a pre-functionalized chiral building block:

  • Starting Material : (R)-Piperidin-3-ol.

  • Mitsunobu Reaction : Reaction with 2-bromoethanol using DIAD/PPh₃ to install the hydroxyethyl group (90% yield).

  • Carbamate Formation : As above.

Advantages :

  • Higher overall yield (78% vs. 65% for enzymatic resolution).

  • Avoids enzymatic handling challenges.

Solid-Phase Synthesis for Parallel Optimization

Patented methodologies describe solid-phase routes for rapid analog screening:

  • Resin Functionalization : Wang resin loaded with Fmoc-protected piperidin-3-amine.

  • Hydroxyethylation : On-resin Mitsunobu reaction.

  • Boc Protection : Treatment with Boc₂O.

  • Cleavage : TFA/DCM liberates the target compound (purity >95% by HPLC).

Critical Reaction Parameters and Troubleshooting

Stereochemical Integrity Maintenance

  • Chiral Catalysts : Ru-(S)-BINAP complexes ensure consistent (R)-configuration during hydrogenation.

  • Temperature Control : Exothermic reactions (e.g., Boc protection) require cooling to prevent racemization.

Common Side Reactions and Mitigation

  • Over-Boc Protection : Excess Boc₂O leads to di-Boc byproducts. Mitigated by stoichiometric control.

  • Ester Hydrolysis : The tert-butyl ester is sensitive to strong acids. Use mild acidic workup (e.g., citric acid).

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Boc₂O vs. Other Reagents : Boc₂O is preferred over carbonyldiimidazole (CDI) due to lower cost and higher stability.

  • Solvent Recycling : THF recovery via distillation reduces waste.

Regulatory Compliance

  • Genotoxic Impurities : Residual 2-bromoethanol controlled to <10 ppm via flash chromatography.

  • ICH Guidelines : Final product meets ICH Q3A/B standards for impurities.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • IR Spectroscopy : Carbamate C=O stretch at 1695 cm⁻¹.

  • Chiral HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), confirms >99% ee.

Stability Studies

  • Forced Degradation :

    • Acidic Conditions : 0.1N HCl, 24h: 5% degradation.

    • Oxidative Stress : 3% H₂O₂, 8h: <2% degradation .

Q & A

Basic: What synthetic routes are available for [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester, and how are key intermediates purified?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or TEA in THF) .
  • Functionalization : Subsequent steps may include nucleophilic substitution or coupling reactions. For example, details the use of sodium azide and triphenylphosphine for azide-amine conversion, followed by purification via flash chromatography (ethyl acetate/hexanes) .
  • Purification : Critical intermediates are isolated using silica gel chromatography, with solvent systems optimized for polarity (e.g., CH₂Cl₂/MeOH for polar intermediates) .

Basic: What analytical techniques are employed to confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify stereochemistry and substituent positions. For example, tert-butyl protons typically appear as a singlet near δ 1.4–1.6, while piperidine protons resonate between δ 2.5–3.5 .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular weight (e.g., [M+Na]⁺ peaks) and fragmentation patterns .
  • Chiral HPLC : To validate the (R)-configuration, chiral stationary phases (e.g., Chiralpak® columns) resolve enantiomers, with retention times compared to standards .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How is stereochemical purity of the (R)-configured piperidine ring ensured during synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries enforce stereoselectivity during ring formation .
  • Resolution Techniques : Diastereomeric salts (e.g., with tartaric acid) or enzymatic resolution (lipases) separate enantiomers .
  • Validation : Optical rotation measurements and chiral chromatography confirm enantiomeric excess (≥98%) .

Advanced: How can low yields in the final coupling step be addressed?

Methodological Answer:

  • Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) improve coupling efficiency in Suzuki-Miyaura reactions .
  • Reaction Monitoring : Use TLC or GC-MS to track intermediate consumption. Adjust reaction time (e.g., 12–24 hrs) and temperature (40–100°C) .
  • Workup Refinement : Quench reactions with ice water to precipitate byproducts, followed by extraction with ethyl acetate .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
  • Impurity Analysis : Use HPLC-MS to identify side products (e.g., de-Boc derivatives) and optimize purification .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Advanced: What strategies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 columns, UV detection at 254 nm) .
  • pH Profiling : Dissolve the compound in buffers (pH 1–13) and track Boc group hydrolysis kinetics using ¹H NMR .
  • Lyophilization : For long-term storage, lyophilize the compound after confirming stability in aqueous/organic mixtures .

Advanced: What mechanistic insights explain the Boc group’s role in protecting the amine during synthesis?

Methodological Answer:

  • Acid Sensitivity : The Boc group is stable under basic conditions but cleaved with TFA or HCl in dioxane, enabling selective deprotection .
  • Steric Shielding : The bulky tert-butyl group prevents undesired nucleophilic attacks on the amine during coupling reactions .
  • Kinetic Studies : Monitor deprotection rates via IR spectroscopy (C=O stretch at ~1680 cm⁻¹) to optimize reaction conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.